molecular formula C27H28FN7O B12467547 N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide

Cat. No.: B12467547
M. Wt: 485.6 g/mol
InChI Key: LKHBDBMXWAVHIJ-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide is a complex organic compound that features a triazine core substituted with dimethylphenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide typically involves multiple steps. The triazine core is first prepared through a cyclization reaction involving appropriate precursors. The dimethylphenyl and fluorophenyl groups are then introduced via nucleophilic substitution reactions. The final step involves the coupling of the glycinamide moiety to the triazine core under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine core or the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it could inhibit the activity of a kinase enzyme, leading to reduced phosphorylation of downstream targets and subsequent changes in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide
  • **N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide

Uniqueness

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

Molecular Formula

C27H28FN7O

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[4,6-bis(2,4-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C27H28FN7O/c1-16-5-11-22(18(3)13-16)31-26-33-25(29-15-24(36)30-21-9-7-20(28)8-10-21)34-27(35-26)32-23-12-6-17(2)14-19(23)4/h5-14H,15H2,1-4H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

LKHBDBMXWAVHIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)F)NC4=C(C=C(C=C4)C)C)C

Origin of Product

United States

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